

# Pharmacokinetics and pharmacodynamics of ARRY-380

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Arry-380

Cat. No.: B605589

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tucatinib (ARRY-380)

## Introduction

Tucatinib, formerly known as **ARRY-380** and ONT-380, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.<sup>[1][2][3]</sup> Developed for the treatment of HER2-positive malignancies, tucatinib has demonstrated significant clinical efficacy, particularly in patients with advanced or metastatic HER2-positive breast cancer, including those with challenging-to-treat brain metastases.<sup>[4][5]</sup> Its mechanism of action, characterized by high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), translates to a favorable safety profile with a lower incidence of toxicities commonly associated with dual HER2/EGFR inhibitors, such as severe diarrhea and rash.<sup>[1][6]</sup> This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of tucatinib, intended for researchers, scientists, and professionals in drug development.

## Pharmacodynamics

The pharmacodynamic profile of tucatinib is defined by its selective and potent inhibition of HER2-mediated signaling pathways.

## Mechanism of Action

Tucatinib is a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2.[2][7][8] In HER2-overexpressing cancer cells, the constitutive activation of the HER2 receptor leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival.[9] Tucatinib binds to the kinase domain of HER2, preventing its autophosphorylation and the subsequent phosphorylation of HER3.[10] This action effectively blocks two key downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway.[9][10] The inhibition of these pathways leads to a reduction in cell proliferation and the induction of apoptosis in HER2-driven tumor cells.[10][11]

A key feature of tucatinib is its high selectivity for HER2 over EGFR, with a potency difference of approximately 500- to 1,000-fold in cell-based assays.[2][12] This selectivity minimizes off-target effects on EGFR, which are often responsible for the dose-limiting toxicities observed with other, less selective tyrosine kinase inhibitors.[1] Furthermore, the combination of tucatinib with the anti-HER2 antibody trastuzumab has been shown to result in enhanced anti-tumor activity compared to either agent alone, likely due to their complementary mechanisms of action targeting the intra- and extracellular domains of the HER2 receptor, respectively.[10][13]

**Caption:** HER2 signaling pathway and the inhibitory action of Tucatinib.

## In Vitro and Preclinical Activity

Tucatinib demonstrates potent inhibitory activity against HER2 in a variety of preclinical models. It effectively inhibits both the full-length HER2 receptor and the truncated p95-HER2 isoform, which is associated with trastuzumab resistance.[1][2] In cell-based assays, tucatinib shows strong anti-proliferative effects in HER2-amplified cancer cell lines.

| Parameter                     | Value                       | Cell Line/Assay   | Reference |
|-------------------------------|-----------------------------|-------------------|-----------|
| IC <sub>50</sub> (HER2/ErbB2) | 8 nM                        | Cell-based assay  | [2]       |
| IC <sub>50</sub> (p95 HER2)   | 7 nM                        | Cell-based assay  | [2]       |
| Selectivity                   | ~500-fold for HER2 vs. EGFR | Cell-based assays | [2][8]    |

Table 1: In Vitro Potency and Selectivity of Tucatinib.

## In Vivo Antitumor Activity

In animal models, orally administered tucatinib has shown significant, dose-dependent tumor growth inhibition in multiple HER2-dependent xenograft models, including breast, ovarian, and gastric cancers.<sup>[2][7]</sup> Notably, preclinical studies demonstrated that tucatinib can cross the blood-brain barrier and significantly enhance survival in HER2-driven intracranial tumor models, providing a strong rationale for its clinical investigation in patients with brain metastases.<sup>[1][7]</sup> Combination therapy with trastuzumab resulted in complete tumor regressions in some preclinical models.<sup>[7]</sup>

## Clinical Pharmacodynamics

In clinical studies, the exposure-response relationships and the time course of the pharmacodynamic response of tucatinib have not been fully characterized.<sup>[4][10]</sup> Importantly, at the recommended therapeutic dose of 300 mg twice daily, tucatinib did not cause a large mean increase in the QTc interval (i.e., > 20 ms), indicating a low risk of clinically significant cardiac repolarization effects.<sup>[4][10]</sup>

## Pharmacokinetics

The pharmacokinetic profile of tucatinib has been characterized in healthy volunteers and in patients with cancer, demonstrating properties suitable for oral administration.

## Absorption

Following oral administration, tucatinib is readily absorbed, with median time to peak plasma concentration (T<sub>max</sub>) occurring at approximately 2 hours.<sup>[10][14]</sup> Steady-state concentrations are typically achieved within 4 days of twice-daily dosing.<sup>[10][15]</sup> The administration with a high-fat meal resulted in a 1.5-fold increase in the area under the curve (AUC), with an unaltered maximum concentration (C<sub>max</sub>), an effect not considered to be clinically meaningful.<sup>[10]</sup> Tucatinib exposure (AUC and C<sub>max</sub>) increases proportionally with doses ranging from 50 mg to 300 mg.<sup>[10]</sup>

## Distribution

Tucatinib is highly bound to plasma proteins, at approximately 97.1%.<sup>[10][15]</sup> It has a large apparent volume of distribution (V<sub>d</sub>), estimated at 903 L in patients with metastatic breast

cancer (mBC) and 829 L in patients with metastatic colorectal cancer (mCRC).[\[10\]](#) A critical characteristic of tucatinib is its ability to penetrate the central nervous system. At steady state, concentrations of tucatinib in the cerebrospinal fluid (CSF) are comparable to its unbound concentrations in plasma, which underpins its clinical activity against brain metastases.[\[10\]](#)

## Metabolism

Tucatinib is cleared primarily through hepatic metabolism. The main metabolic pathway is mediated by cytochrome P450 (CYP) 2C8, with a lesser contribution from CYP3A.[\[10\]](#)[\[14\]](#)[\[16\]](#) The predominant metabolite identified is ONT-993, which is formed through hydroxylation by CYP2C8.[\[17\]](#)



[Click to download full resolution via product page](#)

**Caption:** Primary metabolic pathway of Tucatinib.

## Excretion

Excretion of tucatinib and its metabolites occurs predominantly through the feces. Following a single oral radiolabeled dose, approximately 86% was recovered in feces, with 16% as unchanged drug.[\[10\]](#)[\[14\]](#) A minor portion, about 4.1%, was recovered in the urine.[\[10\]](#)[\[14\]](#)

## Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of tucatinib at a steady state dose of 300 mg twice daily are summarized below.

| Parameter                          | Value (mBC Patients) | Value (mCRC Patients) | Reference |
|------------------------------------|----------------------|-----------------------|-----------|
| T <sub>max,ss</sub> (hours)        | ~2 (Range: 1-4)      | ~2 (Range: 1-4)       | [10]      |
| C <sub>max,ss</sub> (ng/mL)        | 747 (45% CV)         | 405 (45% CV)          | [10]      |
| AUC,ss (ng*h/mL)                   | 5620 (43% CV)        | 3370 (49% CV)         | [10]      |
| C <sub>trough,ss</sub> (ng/mL)     | 288 (59% CV)         | 197 (63% CV)          | [10]      |
| Effective t <sub>1/2</sub> (hours) | ~11.9                | ~16.4                 | [10]      |
| Apparent Clearance (L/h)           | 53 (43% CV)          | 89 (49% CV)           | [10]      |
| Apparent Vd (L)                    | 903 (42% CV)         | 829 (21% CV)          | [10]      |
| Protein Binding (%)                | 97.1                 | 97.1                  | [10][15]  |

Table 2: Steady-State Pharmacokinetic Parameters of Tucatinib (Geometric Mean, CV%).

## Drug-Drug Interactions

Tucatinib's metabolism via CYP enzymes makes it susceptible to and a perpetrator of drug-drug interactions (DDIs).

- Effects of Other Drugs on Tucatinib: Co-administration with strong CYP3A or moderate CYP2C8 inducers (e.g., rifampin) significantly decreases tucatinib plasma concentrations and should be avoided.[18][19] Conversely, strong CYP2C8 inhibitors (e.g., gemfibrozil) increase tucatinib concentrations, which may increase toxicity; this combination should be avoided or the tucatinib dose should be reduced.[18][20]
- Effects of Tucatinib on Other Drugs: Tucatinib is a strong inhibitor of CYP3A and a reversible inhibitor of CYP2C8.[10][18] Therefore, co-administration with sensitive CYP3A substrates

should be avoided, as tucatinib can significantly increase their plasma concentrations.[\[18\]](#)

[\[20\]](#) Tucatinib is also an inhibitor of the P-glycoprotein (P-gp) transporter, and dosage reduction of sensitive P-gp substrates may be necessary.[\[18\]](#)[\[19\]](#)

| Interacting Agent Class                       | Effect on Tucatinib                                    | Recommendation                                       | Reference            |
|-----------------------------------------------|--------------------------------------------------------|------------------------------------------------------|----------------------|
| Strong CYP3A /<br>Moderate CYP2C8<br>Inducers | Decreased tucatinib<br>plasma concentrations           | Avoid concomitant<br>use                             | <a href="#">[18]</a> |
| Strong CYP2C8<br>Inhibitors                   | Increased tucatinib<br>plasma concentrations           | Avoid concomitant<br>use or reduce<br>tucatinib dose | <a href="#">[18]</a> |
| Moderate CYP2C8<br>Inhibitors                 | Potential for increased<br>tucatinib<br>concentrations | Increase monitoring<br>for toxicity                  | <a href="#">[18]</a> |

Table 3: Effects of Co-administered Drugs on Tucatinib Pharmacokinetics.

| Substrate Class               | Effect on Substrate<br>by Tucatinib          | Recommendation                        | Reference            |
|-------------------------------|----------------------------------------------|---------------------------------------|----------------------|
| Sensitive CYP3A<br>Substrates | Increased substrate<br>plasma concentrations | Avoid concomitant<br>use if possible  | <a href="#">[18]</a> |
| P-gp Substrates               | Increased substrate<br>plasma concentrations | Consider reducing<br>substrate dosage | <a href="#">[18]</a> |

Table 4: Effects of Tucatinib on the Pharmacokinetics of Other Drugs.

## Experimental Methodologies

The characterization of tucatinib's PK/PD profile involved a range of standard and specialized experimental protocols.

## Pharmacokinetic Analysis

Clinical pharmacokinetic data for tucatinib were primarily generated from Phase I studies in both healthy volunteers and cancer patients.[21][22] A typical study design involves the administration of a single oral dose followed by intensive plasma sampling over 24-72 hours. [21][22] For multiple-dose studies, sampling occurs after the first dose and again at a steady state (e.g., on day 15 of a twice-daily regimen).[21] Plasma concentrations of tucatinib and its metabolites are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[22] The resulting concentration-time data are then analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches to determine key parameters.[23]



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for a clinical pharmacokinetic study.

## In Vitro Pharmacodynamic Assays

- Cell Viability and Proliferation Assays: To determine the IC<sub>50</sub> values, HER2-amplified cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates.[12] The cells are then treated with a range of tucatinib concentrations for a period of 72 to 96 hours. Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12]
- Target Engagement and Signaling Pathway Analysis: To confirm the mechanism of action, HER2-amplified cells are treated with tucatinib for a short duration (e.g., 2-24 hours).[11][13] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or ELISA.[12] Specific antibodies are used to detect the phosphorylation status of HER2, AKT, MAPK, and other key signaling proteins, providing direct evidence of target inhibition.[11][12]

## Conclusion

Tucatinib (**ARRY-380**) is a highly selective HER2 tyrosine kinase inhibitor with a well-defined pharmacodynamic and pharmacokinetic profile. Its potent and specific inhibition of the HER2 signaling pathway, combined with favorable pharmacokinetic properties such as good oral absorption and significant CNS penetration, underpins its clinical success. The comprehensive understanding of its metabolism via CYP2C8 and CYP3A is crucial for managing potential drug-drug interactions. These characteristics make tucatinib a valuable therapeutic agent for patients with HER2-positive cancers, including those with difficult-to-treat brain metastases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tucatinib - Wikipedia [en.wikipedia.org]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Tucatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pfizermedical.com [pfizermedical.com]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Evaluation of Safety and Clinically Relevant Drug–Drug Interactions with Tucatinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of ARRY-380]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605589#pharmacokinetics-and-pharmacodynamics-of-arry-380\]](https://www.benchchem.com/product/b605589#pharmacokinetics-and-pharmacodynamics-of-arry-380)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)